

# In-Depth Technical Guide: N-Dansyl 1,3-diaminopropane-d6

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## Compound of Interest

Compound Name: N-Dansyl 1,3-diaminopropane-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and structural components of **N-Dansyl 1,3-diaminopropane-d6**, a deuterated analog of N-Dansyl 1,3-diaminopropane. This compound is frequently utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) due to its isotopic labeling. [1] The incorporation of stable heavy isotopes is a common practice in drug development to trace and quantify molecules.[1]

## Core Molecular Data

The exact molecular weight of **N-Dansyl 1,3-diaminopropane-d6** is a critical parameter for mass spectrometry and other analytical techniques. The deuteration of the 1,3-diaminopropane moiety introduces a specific mass shift that allows for its differentiation from the non-deuterated form.

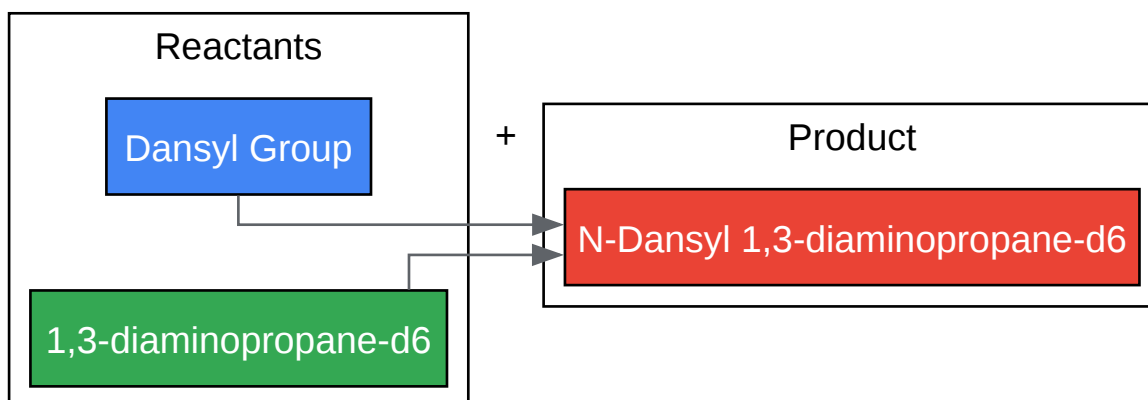
## Quantitative Data Summary

The table below summarizes the molecular weights of **N-Dansyl 1,3-diaminopropane-d6** and its constituent parts. This allows for a clear comparison and understanding of the mass contribution of each component.

Compound/Group	Chemical Formula	Molecular Weight ( g/mol )
N-Dansyl 1,3-diaminopropane-d6	C <sub>15</sub> H <sub>15</sub> D <sub>6</sub> N <sub>3</sub> O <sub>2</sub> S	313.45[1]
1,3-Diaminopropane	C <sub>3</sub> H <sub>10</sub> N <sub>2</sub>	74.12[2]
Dansyl Chloride	C <sub>12</sub> H <sub>12</sub> ClNO <sub>2</sub> S	269.75[3]

## Molecular Structure and Logical Relationships

The structure of **N-Dansyl 1,3-diaminopropane-d6** is formed by the covalent bonding of a dansyl group to a deuterated 1,3-diaminopropane molecule. The following diagram illustrates this structural relationship.



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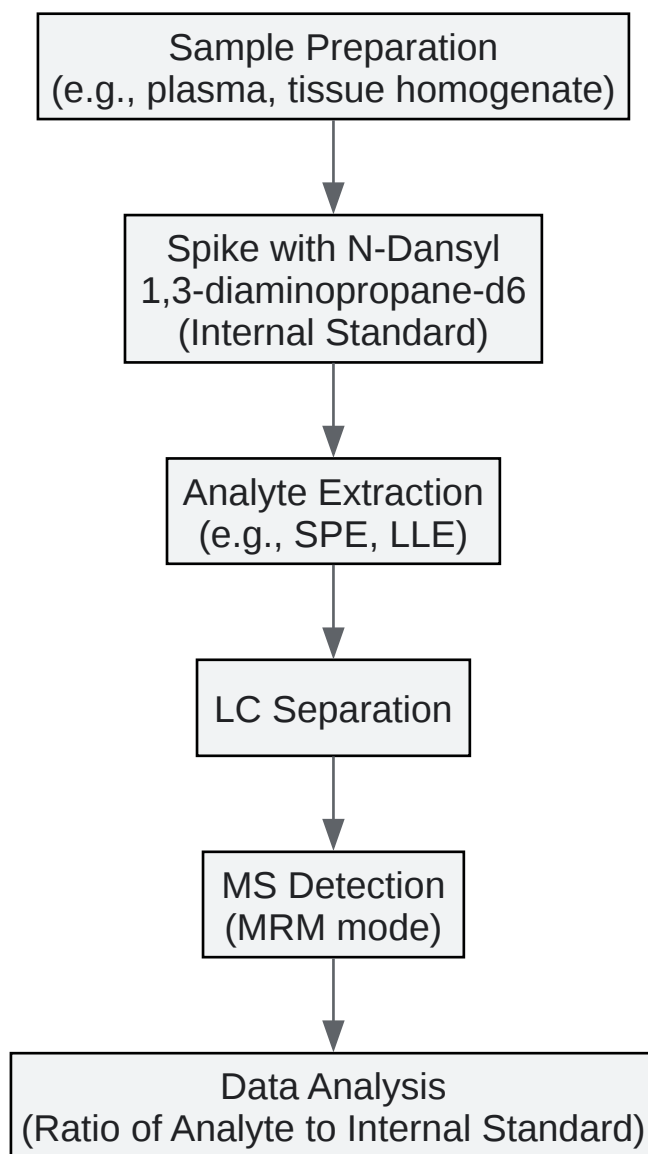
Logical relationship of molecular components.

## Experimental Protocols

While specific experimental protocols for the use of **N-Dansyl 1,3-diaminopropane-d6** will vary depending on the application, a general workflow for its use as an internal standard in LC-MS is provided below.

## General Workflow for LC-MS Quantification

The following diagram outlines a typical workflow for utilizing a deuterated internal standard in a quantitative LC-MS experiment.



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Typical LC-MS experimental workflow.

#### Methodology:

- **Standard Preparation:** Prepare a stock solution of **N-Dansyl 1,3-diaminopropane-d6** of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

- **Sample Spiking:** Add a precise volume of the internal standard stock solution to all samples, calibration standards, and quality control samples.
- **Sample Extraction:** Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
- **LC Separation:** Inject the extracted sample onto a liquid chromatography system equipped with an appropriate column to separate the analyte of interest from other components.
- **MS Detection:** Utilize a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for a specific precursor-to-product ion transition for the analyte and for **N-Dansyl 1,3-diaminopropane-d6**.
- **Quantification:** Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to the standard curve.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-Diaminopropane = 99 109-76-2 [sigmaaldrich.com]
- 3. Dansyl chloride | C<sub>12</sub>H<sub>12</sub>ClNO<sub>2</sub>S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
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